Comparative Cytotoxicity: Dehydropachymic Acid vs. Pachymic Acid in Human Colon Carcinoma
Dehydropachymic acid (DPA) exhibits a 30% higher potency against the HCT116 human colon carcinoma cell line compared to its direct structural analog, pachymic acid (PA). In a head-to-head assay, DPA showed an IC50 of 20.5 µM, while PA required 29.1 µM to achieve the same level of growth inhibition . Both compounds were isolated from the same source, ensuring a direct, controlled comparison.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 20.5 µM |
| Comparator Or Baseline | Pachymic acid, 29.1 µM |
| Quantified Difference | Dehydropachymic acid is 1.42 times more potent (29.1 / 20.5) |
| Conditions | Human colon carcinoma cell line (HCT116) in vitro |
Why This Matters
For drug discovery programs targeting colon cancer, selecting the more potent analog (DPA) at the lead identification stage can significantly impact hit-to-lead progression metrics and reduce the required effective concentration in subsequent in vivo studies.
- [1] Li, G.; Xu, M.-L.; Lee, C.-S.; Woo, M.-H.; Chang, H.-W.; Son, J.-K. Bioactivity-guided fractionation of the methylene chloride extract of the sclerotium of Poria cocos. Archives of Pharmacal Research 2004, 27 (8), 829-833. View Source
